

Application Note: Standard Coupling Protocols for Fmoc-(2R)-2-Amino-octanoic Acid

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Compound of Interest

Compound Name: *Fmoc-(2R)-2-Amino-octanoic acid*

CAS No.: 888725-90-4

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Introduction: The Role of Lipidic Amino Acids in Modern Peptide Science

Fmoc-(2R)-2-Amino-octanoic acid, the D-enantiomer of an unnatural amino acid characterized by an n-hexyl side chain, is a critical building block in peptidomimetic and drug development. Its incorporation into a peptide sequence introduces a defined lipophilic character, which can be leveraged to modulate the therapeutic properties of the final molecule. Peptides modified with such fatty acid residues often exhibit enhanced membrane permeability, improved metabolic stability, and altered pharmacokinetic profiles.[1][2][3] For instance, terminal modification of antimicrobial peptides with 2-amino-octanoic acid has been shown to significantly boost antibacterial performance.[1]

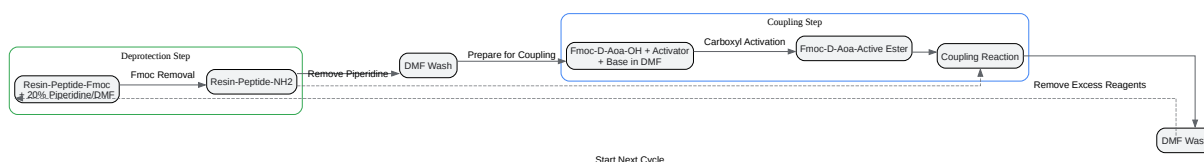
However, the very feature that makes this amino acid valuable—its bulky, hydrophobic side chain—can present challenges during solid-phase peptide synthesis (SPPS). Potential steric hindrance and peptide aggregation can lead to incomplete coupling reactions, necessitating carefully optimized protocols. This guide provides a detailed overview of the principles and best practices for the efficient incorporation of **Fmoc-(2R)-2-Amino-octanoic acid**, grounded in established chemical mechanisms and field-proven methodologies.

Part 1: Core Principles of Peptide Bond Formation in SPPS

The foundation of SPPS is the sequential, stepwise addition of $N\alpha$ -protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[4][5][6] The process is cyclic, involving two key steps for each amino acid addition: $N\alpha$ -deprotection and coupling.

- **$N\alpha$ -Deprotection:** The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed from the resin-bound peptide's N-terminus, typically using a solution of 20% piperidine in N,N-Dimethylformamide (DMF), to expose a free primary or secondary amine.[7]
- **Coupling:** The carboxylic acid of the incoming Fmoc-amino acid is activated by a coupling reagent, converting it into a highly reactive species that readily undergoes nucleophilic attack by the newly exposed amine on the resin, forming a stable amide (peptide) bond.[8]

This cycle is repeated until the desired peptide sequence is assembled. The efficiency of the coupling step is paramount to the success of the synthesis.



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Fig. 1: General workflow for a single coupling cycle in Fmoc-based SPPS.

Part 2: Selecting the Optimal Coupling Reagent

The choice of coupling reagent is a critical parameter that dictates reaction kinetics, efficiency, and the potential for side reactions, most notably racemization.[9][10] For a potentially hindered amino acid like **Fmoc-(2R)-2-Amino-octanoic acid**, a high-efficiency reagent is strongly recommended. Reagents are broadly categorized into aminium/uronium salts, phosphonium salts, and carbodiimides.

- Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are the most popular and widely used activators in modern SPPS.[8][11] They react with the carboxylate to form an active ester in situ. HATU, which forms a highly reactive 7-azabenzotriazole (OAt) ester, is considered one of the most powerful reagents for coupling sterically hindered amino acids with minimal racemization.[10][11][12]
- Phosphonium Salts (e.g., PyBOP, PyAOP): Similar in efficacy to aminium salts, these reagents also generate active esters. PyBOP is a reliable workhorse, while its analogue PyAOP incorporates the same HOAt moiety as HATU, providing enhanced reactivity.[9][12]
- Carbodiimides (e.g., DCC, DIC): These reagents activate carboxylic acids by forming an O-acylisourea intermediate.[12][13] While effective and economical, they can promote racemization if used alone. This side reaction is effectively suppressed by the inclusion of nucleophilic additives like 1-hydroxybenzotriazole (HOBT) or, more preferably, Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[14][15] The DIC/Oxyma combination is a modern, highly efficient, and non-explosive system that rivals the performance of aminium salts.[14]

Data Presentation: Comparative Overview of Recommended Coupling Reagents

| Coupling Reagent | Reagent Class | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
|------------------|-------------------------|---------------------|-------------------|--|---|
| HATU | Aminium Salt | Very High | Very Low | Excellent for hindered couplings; rapid kinetics. [10] [12] | Higher cost; can cause guanidinylation of the free amine if used in large excess or with extended pre-activation. [9] [12] |
| HBTU | Aminium Salt | High | Low | Cost-effective, robust, and widely used workhorse. [10] [16] [17] | Slightly less reactive than HATU for the most challenging couplings. [10] |
| DIC/OxymaP ure | Carbodiimide + Additive | High | Very Low | Non-explosive and safer alternative to HOBt/HOAt-based reagents; excellent performance; soluble urea byproduct. [9] [14] [15] | Two-component system; the O-acylisourea intermediate can have other reaction pathways if not efficiently trapped by Oxyma. [13] [14] |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally less hazardous | Can be less effective than HATU for extremely |

than early difficult
phosphonium sequences.
reagents;
efficient
coupling.[12]

Recommendation: For routine incorporation of **Fmoc-(2R)-2-Amino-octanoic acid**, HATU is the premier choice due to its high reactivity, which effectively overcomes potential steric hindrance. As a safer, yet highly potent alternative, the DIC/OxymaPure system is also strongly recommended.

Part 3: Detailed Experimental Protocols

The following protocols are designed for manual solid-phase synthesis at a 0.1 mmol scale. All steps are performed at room temperature unless otherwise specified.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for ensuring the highest possible coupling efficiency, especially when incorporating **Fmoc-(2R)-2-Amino-octanoic acid** into a sterically demanding sequence.

Materials:

- Peptide-resin with a free N-terminal amine (0.1 mmol)
- **Fmoc-(2R)-2-Amino-octanoic acid**
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Anhydrous, amine-free N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Kaiser test kit for monitoring

Procedure:

- Resin Preparation: If starting from a dry state, swell the peptide-resin (0.1 mmol) in DMF (approx. 5 mL) for 30-60 minutes in a reaction vessel. Drain the DMF.
- Fmoc Deprotection:
 - Add 20% (v/v) piperidine in DMF (5 mL) to the resin.
 - Agitate for 3 minutes, then drain.
 - Add a fresh portion of 20% piperidine in DMF (5 mL).
 - Agitate for 7-10 minutes, then drain.
 - Wash the resin thoroughly with DMF (5 x 5 mL).
 - Perform a Kaiser test on a few beads; a dark blue color confirms the presence of a free amine.
- Amino Acid Activation:
 - In a separate vial, dissolve **Fmoc-(2R)-2-Amino-octanoic acid** (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (~2 mL).
 - Add DIPEA (8 equivalents, 0.8 mmol) to the solution. Note: Do not let this pre-activation mixture stand for more than a few minutes before adding it to the resin to avoid side reactions.
- Coupling Reaction:
 - Immediately add the activation mixture from step 3 to the deprotected peptide-resin.^[10]
 - Agitate the reaction vessel for 45-90 minutes. For particularly difficult couplings, this time can be extended to 4 hours.^[7]
- Monitoring and Washing:
 - Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete

coupling.

- If the test is positive, the coupling is incomplete. Drain the vessel and repeat steps 3 and 4 (this is known as a "double couple").
- Once the Kaiser test is negative, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle or final cleavage.[\[10\]](#)

Protocol 2: Low-Racemization & Safe Coupling using DIC/OxymaPure

This protocol provides a highly efficient and safe coupling method, avoiding the potentially explosive benzotriazole-based reagents without compromising performance.[\[14\]](#)

Materials:

- Peptide-resin with a free N-terminal amine (0.1 mmol)
- **Fmoc-(2R)-2-Amino-octanoic acid**
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
- Anhydrous, amine-free N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Kaiser test kit for monitoring

Procedure:

- Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
- Coupling Reaction (In-situ Activation):
 - To the washed, deprotected resin, add a solution of **Fmoc-(2R)-2-Amino-octanoic acid** (4 equivalents, 0.4 mmol) and OxymaPure (4 equivalents, 0.4 mmol) in DMF (~3 mL).

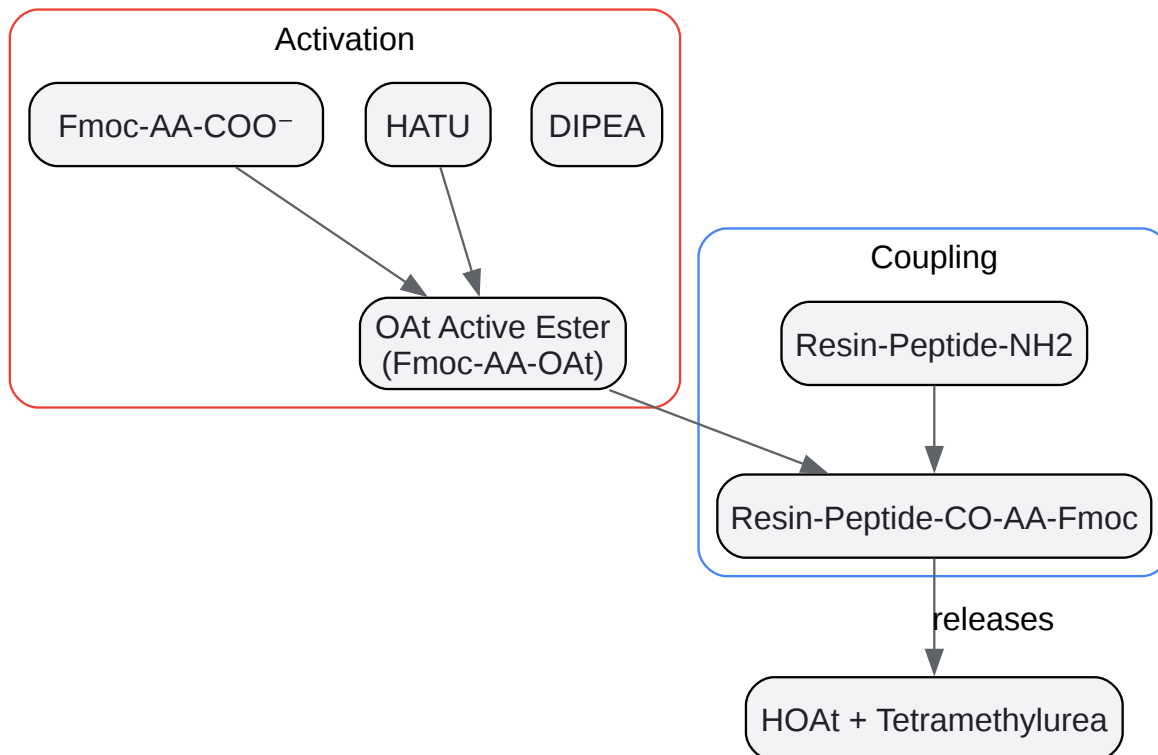
- Agitate briefly to ensure mixing.
- Add DIC (4 equivalents, 0.4 mmol) to the resin slurry. The use of a base like DIPEA is generally not required for carbodiimide couplings unless starting from an amino acid salt.
[9]
- Agitate the reaction vessel for 60-120 minutes.
- Monitoring and Washing:
 - Perform a Kaiser test as described in Protocol 1, step 5. Double couple if necessary.
 - Once coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). The byproduct, diisopropylurea (DIU), is soluble in standard washing solvents and is easily removed.[9]

Part 4: Mechanistic Insights & Visualizations

Understanding the mechanism of action explains why these reagents are so effective.

HATU Activation Mechanism

The aminium salt structure of HATU is key to its high reactivity. In the presence of a base, the carboxylate anion of the Fmoc-amino acid attacks HATU. This leads to the formation of a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the subsequent aminolysis step and making HATU superior to its HOBt-based counterpart, HBTU.[11]

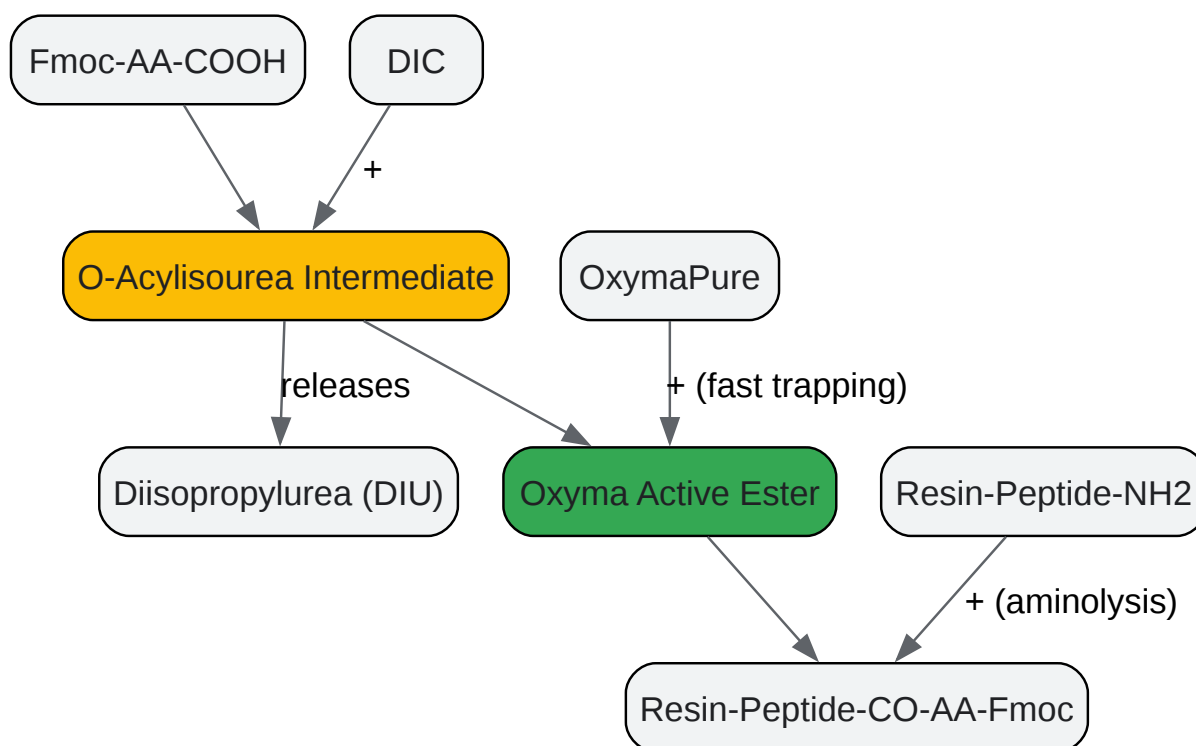


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Fig. 2: Simplified mechanism of HATU-mediated peptide coupling.

DIC/OxymaPure Activation Mechanism

The DIC/OxymaPure method is a two-stage activation process. First, the carbodiimide (DIC) reacts with the carboxylic acid to form a reactive, but unstable, O-acylisourea intermediate.^[13] ^[18] This intermediate is prone to racemization. The role of OxymaPure is to rapidly and efficiently intercept this intermediate, forming a more stable and highly reactive Oxyma-ester. This active ester then reacts cleanly with the amine, minimizing the lifetime of the O-acylisourea and thus suppressing racemization.^[14]



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